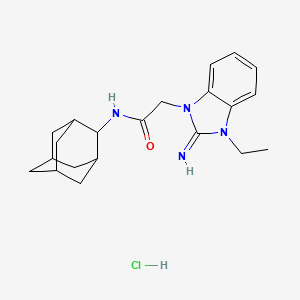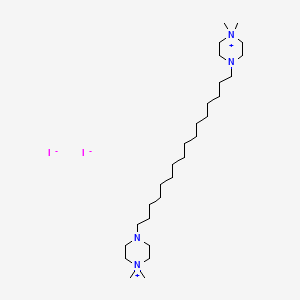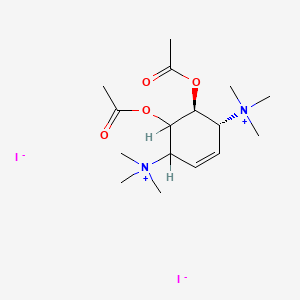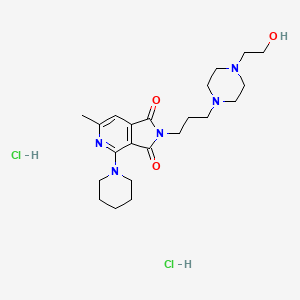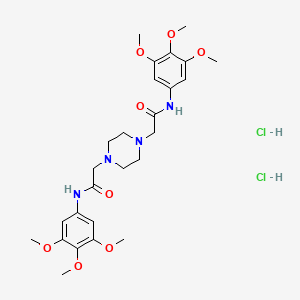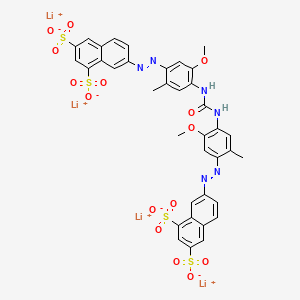
2-(3-Chloro-2-(2-methoxyphenyl)-4-oxo-1-azetidinyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-2-(2-methoxyphenyl)-4-oxo-1-azetidinyl)benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chloro-substituted azetidinone ring and a methoxy-substituted phenyl group, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-(2-methoxyphenyl)-4-oxo-1-azetidinyl)benzoic acid typically involves multiple steps, starting with the preparation of the azetidinone ring. One common method is the cyclization of a suitable precursor under acidic or basic conditions. The chloro and methoxy substituents are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction conditions to minimize side reactions and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chloro-2-(2-methoxyphenyl)-4-oxo-1-azetidinyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-(3-Chloro-2-(2-methoxyphenyl)-4-oxo-1-azetidinyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Chloro-2-(2-methoxyphenyl)-4-oxo-1-azetidinyl)benzoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The azetidinone ring can also play a crucial role in its biological activity by interacting with active sites of enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-methoxybenzoic acid: Similar in structure but lacks the azetidinone ring.
2-Methoxyphenylboronic acid: Contains a methoxyphenyl group but differs in its boronic acid functionality.
3-Chloro-2-methylphenylboronic acid: Similar chloro and phenyl groups but with a boronic acid moiety.
Uniqueness
What sets 2-(3-Chloro-2-(2-methoxyphenyl)-4-oxo-1-azetidinyl)benzoic acid apart is its unique combination of a chloro-substituted azetidinone ring and a methoxy-substituted phenyl group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
136687-75-7 |
|---|---|
Formule moléculaire |
C17H14ClNO4 |
Poids moléculaire |
331.7 g/mol |
Nom IUPAC |
2-[3-chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzoic acid |
InChI |
InChI=1S/C17H14ClNO4/c1-23-13-9-5-3-7-11(13)15-14(18)16(20)19(15)12-8-4-2-6-10(12)17(21)22/h2-9,14-15H,1H3,(H,21,22) |
Clé InChI |
ASZAEPHBOWOTBP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2C(C(=O)N2C3=CC=CC=C3C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethylhexyl 4-(3-butoxy-3-oxopropyl)-10-ethyl-4-[[2-[(2-ethylhexyl)oxy]-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate](/img/structure/B12720351.png)

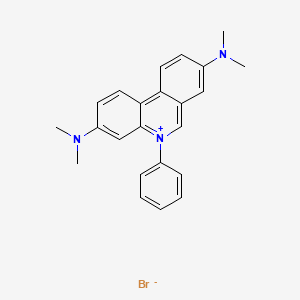

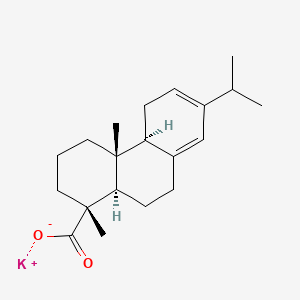
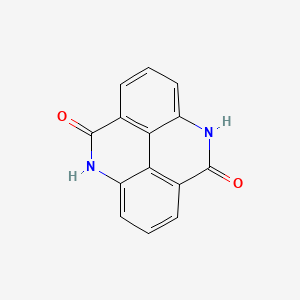
![9-(3-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12720382.png)
